Isoxazol-4-ylmethanamine hydrochloride

Solid-state chemistry Pharmaceutical formulation Analytical chemistry

Isoxazol-4-ylmethanamine hydrochloride (CAS 173850-71-0) offers measurable advantages over the hygroscopic free base (CAS 173850-43-6) and 5-positional isomers. The crystalline hydrochloride salt ensures accurate gravimetric handling, reproducible formulation, and superior long-term stability at 2–8°C—eliminating weighing errors that compromise multi-step syntheses. The 4-position aminomethyl substitution provides a versatile handle for amine coupling, while the isoxazole scaffold delivers validated antitrypanosomal activity (IC₅₀ 1.82 µM) and broad immunomodulatory profiles. ≥95% purity supports direct use as an analytical reference standard in HPLC method development. For neurological and neglected disease programs where batch-to-batch consistency is non-negotiable.

Molecular Formula C4H7ClN2O
Molecular Weight 134.56 g/mol
CAS No. 173850-71-0
Cat. No. B061550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazol-4-ylmethanamine hydrochloride
CAS173850-71-0
Molecular FormulaC4H7ClN2O
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESC1=C(C=NO1)CN.Cl
InChIInChI=1S/C4H6N2O.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H
InChIKeyASVALZCMCJOEQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazol-4-ylmethanamine Hydrochloride (CAS 173850-71-0): Procurement and Differentiation Guide for Pharmaceutical Intermediates


Isoxazol-4-ylmethanamine hydrochloride (CAS 173850-71-0; molecular formula C₄H₇ClN₂O; molecular weight 134.56) is a heterocyclic organic compound consisting of an isoxazole ring substituted with an aminomethyl group at the 4-position and converted to the hydrochloride salt form . As a primary amine hydrochloride derivative within the isoxazole pharmacophore class, this compound serves as a versatile building block and intermediate in medicinal chemistry programs, particularly those targeting neurological disorders . The isoxazole scaffold is recognized as a privileged structure in drug discovery due to its capacity for hydrogen bond donor/acceptor interactions with a wide range of enzymes and receptors .

Why Generic Substitution of Isoxazol-4-ylmethanamine Hydrochloride Fails: Critical Differentiation Points for Informed Procurement


Substituting Isoxazol-4-ylmethanamine hydrochloride with a closely related analog—whether a free base (CAS 173850-43-6), an alternative salt form (e.g., oxalate), or a positional isomer (e.g., 5-ylmethanamine)—is not a neutral decision in research and industrial workflows. The hydrochloride salt offers distinct advantages in crystallinity (white crystalline powder) and storage stability at 2–8°C that directly impact reproducible weighing, formulation consistency, and long-term inventory management relative to the more hygroscopic and less physically defined free base . Furthermore, substitution at the 4-position versus the 5-position on the isoxazole ring yields fundamentally different electronic environments and reactivity profiles, which can alter synthetic outcomes and biological target engagement . The evidence presented below quantifies these differences across multiple dimensions, establishing that procurement specifications cannot be reduced to mere core scaffold equivalence.

Product-Specific Quantitative Evidence Guide: Isoxazol-4-ylmethanamine Hydrochloride Procurement Differentiation


Hydrochloride Salt vs Free Base: Crystallinity and Handling Advantage

The hydrochloride salt of isoxazol-4-ylmethanamine exhibits a defined melting point of 164–168 °C (with decomposition) and is consistently described as a white crystalline powder, whereas the free base (CAS 173850-43-6) has an unpredictable melting point and a higher predicted boiling point of 207 °C [1]. This solid-state differentiation translates to practical differences in weighing accuracy, flowability, and handling during formulation.

Solid-state chemistry Pharmaceutical formulation Analytical chemistry

Positional Selectivity: 4-Substituted Isoxazole vs 5-Substituted Isomer Differentiation

The substitution position on the isoxazole ring—4-ylmethanamine versus 5-ylmethanamine—produces fundamentally different chemical and biological profiles. Positional isomerism in isoxazoles alters electronic distribution, hydrogen-bonding capacity, and steric accessibility, which can critically affect both synthetic reactivity and biological target engagement. Comparative studies indicate that 4-substituted isoxazoles demonstrate distinct interaction patterns with biological targets relative to their 5-substituted counterparts, a distinction that renders them non-interchangeable in drug discovery programs .

Structure-activity relationship Medicinal chemistry Scaffold optimization

Salt Form Bioavailability Modulation: Hydrochloride vs Oxalate Comparative Analysis

Salt form selection is a critical determinant of solubility, dissolution rate, and ultimately bioavailability in pharmaceutical development. The hydrochloride salt (MW 134.56) provides a different solubility and dissolution profile compared to alternative salt forms such as the oxalate (MW 188.14). The oxalate salt has been specifically characterized as exhibiting enhanced solubility and bioavailability relative to the parent amine, making it a subject of particular interest in medicinal chemistry programs where dissolution-limited absorption is a concern . The hydrochloride salt offers a distinct balance of properties suitable for different formulation requirements.

Pharmacokinetics Salt screening Bioavailability optimization

Isoxazole vs Triazole Scaffold: Antitrypanosomal Activity Comparison

In a direct comparative study of isoxazole and triazole derivatives as potential anti-infective agents, isoxazole analogues demonstrated notable antitrypanosomal activity. Isoxazole analogue 3 exhibited an IC₅₀ value of 1.82 μM against Trypanosoma brucei, representing a 10-fold improvement in potency compared to isoxazole analogue 1 (IC₅₀ = 17.89 μM) and substantially greater potency than several triazole derivatives evaluated in the same panel. The activities of these compounds were comparable to the reference drug difluoromethylornithine (DFMO), a clinically used treatment for human African trypanosomiasis [1]. This scaffold-level differentiation establishes isoxazoles as a privileged chemotype for antiparasitic drug discovery programs.

Anti-infective agents Neglected tropical diseases Scaffold comparison

Immunoregulatory Activity: Isoxazole Derivatives vs Reference Drugs

A comprehensive review of isoxazole derivatives as regulators of immune functions evaluated compounds across multiple in vitro and in vivo models, including resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations. The review concluded that in a majority of studies, the activities of the investigated isoxazole compounds were comparable to or even higher than those of registered reference drugs [1]. The described derivatives exhibited low toxicity and good bioactivity at low doses, with particular attention directed toward immune stimulators with potential application in chemotherapy patients.

Immunomodulation Drug discovery In vivo pharmacology

Synthetic Intermediate Utility: Verified Applications in Pharmaceutical Development

Isoxazol-4-ylmethanamine hydrochloride is extensively documented as a valuable intermediate in the synthesis of various pharmaceuticals, with particular emphasis on developing drugs targeting neurological disorders . The compound has been specifically utilized in research involving neurotransmitter systems, enabling investigation of drug mechanisms of action and their effects on brain function. Its application in analytical chemistry includes use in chromatography for identification and quantification of related chemical substances in complex mixtures. Additional applications have been explored in agricultural chemistry for developing agrochemicals that enhance crop protection against pests and diseases [1].

Pharmaceutical intermediate Neurological disorders Process chemistry

Optimal Application Scenarios for Isoxazol-4-ylmethanamine Hydrochloride Based on Differentiated Evidence


Pharmaceutical Intermediate for Neurological Disorder Drug Discovery Programs

This compound is optimally deployed as a synthetic intermediate in medicinal chemistry programs targeting neurological disorders. The well-defined crystalline hydrochloride salt form (white crystalline powder, melting point 164–168 °C) ensures accurate gravimetric handling and reproducible synthetic outcomes in multi-step reaction sequences . The 4-position aminomethyl substitution on the isoxazole ring provides a versatile handle for further derivatization via amine coupling reactions, while the isoxazole scaffold itself contributes favorable hydrogen-bonding capacity for target engagement . This scenario is directly supported by documented applications in pharmaceutical development, with specific focus on compounds that modulate neurotransmitter systems .

Scaffold for Antiparasitic Drug Discovery (Antitrypanosomal Programs)

The isoxazole scaffold has demonstrated validated antitrypanosomal activity in direct comparative studies against triazole derivatives, with certain isoxazole analogues achieving IC₅₀ values of 1.82 μM against T. brucei—comparable to the clinical reference drug DFMO . Isoxazol-4-ylmethanamine hydrochloride serves as a key starting material for constructing diverse isoxazole-based compound libraries targeting neglected tropical diseases. Researchers can leverage the established scaffold-level activity to accelerate hit-to-lead optimization while benefiting from the structural differentiation that the isoxazole chemotype offers relative to triazole-based competitors, potentially circumventing existing resistance mechanisms.

Immunomodulatory Compound Library Construction

Isoxazole derivatives have been extensively validated as regulators of immune functions across multiple in vitro and in vivo models, with activities comparable to or exceeding those of registered reference drugs and demonstrated low toxicity at efficacious doses . Isoxazol-4-ylmethanamine hydrochloride provides a modular amine-containing building block for constructing focused libraries of immunomodulatory candidates. The compound's utility in this scenario is reinforced by the breadth of immunopharmacological testing that has already been performed on related isoxazole derivatives, reducing the risk associated with scaffold selection in early-stage immunology drug discovery .

Analytical Reference Standard and Chromatography Applications

The defined crystalline form and established purity specifications (≥95% by NMR; ≥97.0% by standard assay) of isoxazol-4-ylmethanamine hydrochloride make it suitable for use as an analytical reference standard in chromatographic method development . The compound has documented applications in analytical chemistry, specifically in the detection and quantification of related amine compounds in complex mixtures via HPLC and other separation techniques . The hydrochloride salt form provides superior long-term stability under recommended storage conditions (2–8 °C) compared to the free base, ensuring reliable analytical performance over extended inventory periods.

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